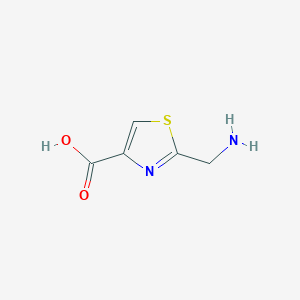

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid involves several chemical reactions that allow for the creation of novel compounds with potential biological activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods. These derivatives exhibited good fungicidal and antivirus activities, demonstrating the compound's versatility in synthesis and application in bioactive compounds (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid derivatives has been extensively studied using crystallography and spectroscopy. For example, Kennedy et al. (1999) reported on the crystal structure of a methyl ester derivative, providing insights into its molecular conformation and intermolecular interactions (Kennedy et al., 1999).

Chemical Reactions and Properties

The reactivity of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid allows for the formation of various derivatives through chemical reactions such as nucleophilic substitution, condensation, and cyclization. These reactions are pivotal in modifying the compound to enhance its biological activity or to incorporate it into more complex molecules. Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement, showcasing the compound's versatility in chemical synthesis (Baker & Williams, 2003).

Physical Properties Analysis

The physical properties of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid and its derivatives, such as melting points, solubility, and crystal structure, play a significant role in their application and handling. These properties are determined through experimental techniques and contribute to our understanding of the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are crucial for the practical use of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid. Studies such as those by Zhuo-qiang (2009) on the improved synthesis of related compounds highlight the importance of understanding these chemical properties to optimize synthesis routes and enhance the compound's utility (Zhuo-qiang, 2009).

Wissenschaftliche Forschungsanwendungen

Conformational Properties and X-Ray Structures

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid has been studied for its structural and conformational properties. X-ray crystal structures of derivatives of this compound have been determined, providing insights into its molecular configuration and stability. Advanced ab initio calculations at the HF and DFT level have been conducted to further understand these properties, revealing the energetically more stable conformations and rotational barriers for these compounds (Kaiser et al., 2000).

Synthesis and Biological Activities

Another significant area of research is the synthesis of novel derivatives of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid and their biological activities. A series of these derivatives have been designed, synthesized, and evaluated for activities like fungicidal and antivirus effects. Some compounds have shown promising results, exhibiting good activity against various fungi and viruses (Fengyun et al., 2015).

Chemical Synthesis Techniques

There's ongoing research into novel methods of synthesizing 2-(Aminomethyl)-1,3-thiazole-4-carboxylate derivatives. Techniques such as ultrasonic and thermally mediated nucleophilic displacement have been explored, yielding high-efficiency synthesis methods for these compounds (Baker & Williams, 2003).

Antibacterial Studies

Derivatives of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid have been synthesized and tested for their antibacterial properties. Studies have shown that these compounds exhibit varying degrees of antibacterial activity, making them potential candidates for antimicrobial applications (Dulaimy et al., 2017).

Structural Analysis in Different Conditions

Structural analysis of oligomers containing 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a related compound, has been conducted in various environments including organic solvents and aqueous solutions. These studies have helped in understanding the stability and behavior of these molecules under different conditions (Mathieu et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are considered the last frontier in antibacterial development .

Mode of Action

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .

Biochemical Pathways

The compound affects the hydrogen flow and activated enzymes in different conditions . The substrate-driven ordering of amino acid 2H-enrichment can be explained by the flow of hydrogen and activated enzymes in the different conditions .

Pharmacokinetics

The pharmacokinetics of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are influenced by the pH of the environment . The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are likely to be pH-dependent .

Result of Action

The molecular and cellular effects of the compound’s action involve promoting bacterial membrane permeability . This allows antibiotics to reach their intracellular target, thereby enhancing the effectiveness of the antibiotics .

Action Environment

The action, efficacy, and stability of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid are influenced by environmental factors such as pH . The compound can accept more protons from its surroundings, leading to a stronger proton sponge effect . This effect is considerably accelerated at physiological pH , suggesting that the compound’s action is more effective in environments with a pH close to that of the human body.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRUXCDSGNCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329651 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

25438-22-6 | |

| Record name | 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

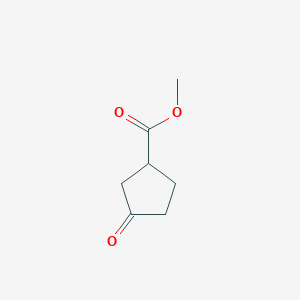

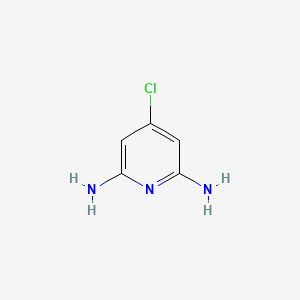

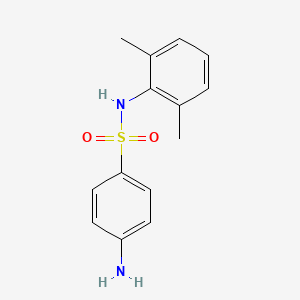

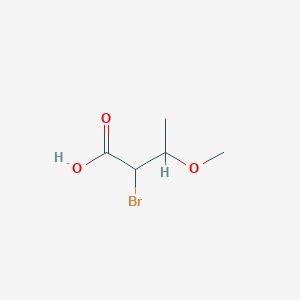

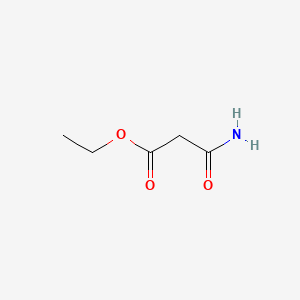

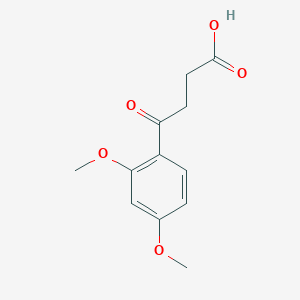

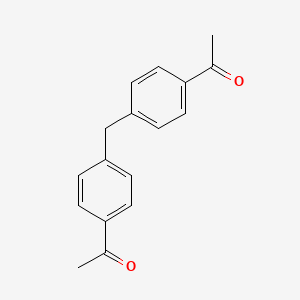

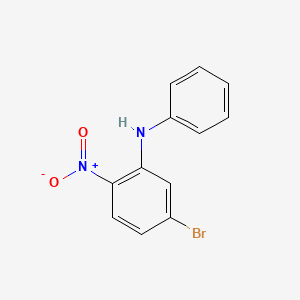

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)